(2R,3R)-3-Aminohexan-2-ol
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Overview
Description
(2R,3R)-3-Aminohexan-2-ol is a chiral amino alcohol with two stereocenters, making it an important compound in the field of asymmetric synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Aminohexan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R,3R)-3-Aminohexan-2-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. For example, the use of engineered microorganisms or isolated enzymes can facilitate the reduction of prochiral ketones to produce the desired chiral amino alcohol with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Aminohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the amino alcohol can lead to the formation of the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: (2R,3R)-3-Aminohexan-2-one or (2R,3R)-3-Aminohexanal.
Reduction: (2R,3R)-3-Aminohexane.
Substitution: Various substituted amino alcohols depending on the reagent used.
Scientific Research Applications
(2R,3R)-3-Aminohexan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Aminohexan-2-ol involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, the compound may act as a substrate, inhibitor, or activator, influencing the activity of the enzyme. The specific pathways and molecular targets involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral diol with similar stereochemistry but different functional groups.
(2R,3R)-Hydroxybupropion: A metabolite of bupropion with similar stereochemistry but different pharmacological properties.
Uniqueness
(2R,3R)-3-Aminohexan-2-ol is unique due to its specific combination of amino and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in asymmetric synthesis. Its dual stereocenters also contribute to its importance in the synthesis of chiral compounds.
Properties
Molecular Formula |
C6H15NO |
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Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R,3R)-3-aminohexan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(7)5(2)8/h5-6,8H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
QFMJENDXNJEXIO-PHDIDXHHSA-N |
Isomeric SMILES |
CCC[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCCC(C(C)O)N |
Origin of Product |
United States |
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